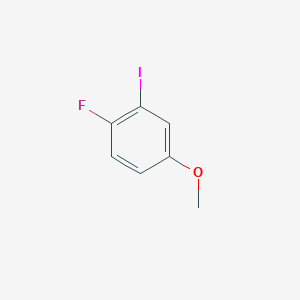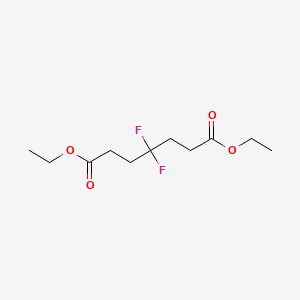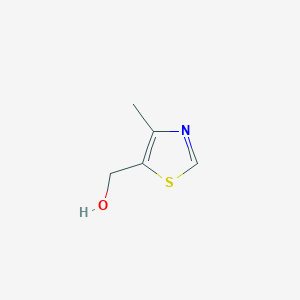
4-Fluoro-3-iodoanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-iodo-4-methoxybenzene, also known by its IUPAC name 1-fluoro-2-iodo-4-methoxybenzene, is an organofluorine compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to an anisole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
1-Fluoro-2-iodo-4-methoxybenzene has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-iodo-4-methoxybenzene typically involves the iodination of 4-fluoroanisole. One common method is the Sandmeyer reaction, where 4-fluoroanisole is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom . The reaction conditions generally require low temperatures to maintain the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of 1-Fluoro-2-iodo-4-methoxybenzene often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to achieve high purity levels required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-2-iodo-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Sonogashira coupling reactions, where the iodine atom is replaced by a carbon-carbon or carbon-nitrogen bond.
Oxidation and Reduction: While less common, the methoxy group can undergo oxidation to form corresponding phenols or reduction to yield deoxygenated products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used under mild conditions.
Sonogashira Coupling: Copper and palladium catalysts, along with alkynes and amines, are employed under an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and aryl-alkyne derivatives.
Mécanisme D'action
The mechanism of action of 1-Fluoro-2-iodo-4-methoxybenzene largely depends on its role as an intermediate in various chemical reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon or carbon-nitrogen bonds through palladium-catalyzed processes . The methoxy group can also participate in hydrogen bonding and electronic interactions, influencing the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroanisole: Lacks the iodine atom, making it less reactive in coupling reactions.
3-Iodoanisole: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Iodoanisole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1-Fluoro-2-iodo-4-methoxybenzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-fluoro-2-iodo-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FIO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAOSHLRHPIXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1313066.png)





![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)





![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
